"1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" molecular weight and formula
"1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" molecular weight and formula
An In-depth Technical Guide to 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Versatile Scaffold for Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule's unique architecture, combining a rigid 4,4'-bipiperidine core with a flexible pyrrolidine-capped sulfonamide group, presents a compelling scaffold for library synthesis and lead optimization. This document details the molecule's core physicochemical properties, proposes a robust synthetic pathway with detailed protocols for characterization, and explores its potential applications in modern drug discovery paradigms. By deconstructing the structural rationale and providing actionable experimental methodologies, this guide serves as a valuable resource for researchers leveraging advanced heterocyclic scaffolds.
Core Molecular Profile
1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is a specific chemical entity registered under CAS Number 1000958-63-3.[1][2][3] Its structure is defined by a central 4,4'-bipiperidine framework, where one of the piperidinyl nitrogen atoms is functionalized with a pyrrolidine-1-sulfonyl group. This substitution breaks the symmetry of the parent bipiperidine scaffold, offering a clear vector for further chemical modification on the remaining secondary amine.
The fundamental properties of this molecule are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine | N/A |
| CAS Number | 1000958-63-3 | [1][2][3][4] |
| Molecular Formula | C14H27N3O2S | [1][2][3] |
| Molecular Weight | 301.45 g/mol | [3] |
| Synonyms | 4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine; 1-(Pyrrolidine-1-sulfonyl)-[4,4']bipiperidinyl | [4] |
Rationale in Medicinal Chemistry: A Privileged Structural Amalgamation
The therapeutic potential of 1-(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine stems from the proven utility of its constituent parts in drug design. Understanding the contribution of each moiety provides insight into its value as a scaffold.
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The 4,4'-Bipiperidine Core : This rigid, saturated heterocyclic system serves as a robust three-dimensional scaffold. It positions substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets. The parent 4,4'-bipiperidine structure is a known building block in the synthesis of complex pharmaceuticals, including analogs of the topoisomerase I inhibitor Irinotecan.[5] Its rigidity reduces the entropic penalty upon binding to a target protein, a favorable characteristic in lead optimization.
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The Pyrrolidine Moiety : The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[6] Its non-planar, puckered conformation allows for efficient exploration of three-dimensional pharmacophore space.[6] The inclusion of this ring can enhance aqueous solubility, modulate the basicity of the neighboring nitrogen atom, and introduce a chiral center if substituted, which is often crucial for target selectivity.[7] Pyrrolidine-containing structures are prevalent in a vast range of approved drugs, highlighting their acceptance as privileged structures.[7]
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The Sulfonamide Linker : The sulfonamide group is a classic pharmacophore and a highly stable, un-cleavable linker. It is a key feature in numerous antibacterial, diuretic, and anticonvulsant drugs. Its geometry and hydrogen bonding capabilities (the sulfonyl oxygens are strong hydrogen bond acceptors) allow it to serve as a versatile anchor within protein binding pockets.
The combination of these three motifs in a single, readily accessible molecule provides a powerful starting point for creating libraries of novel compounds for screening against various biological targets, from kinases to G-protein coupled receptors.[8][9]
Synthesis and Characterization
While this molecule is commercially available, an understanding of its synthesis is crucial for designing analogs or scaling up production. A logical and efficient synthetic approach involves the sulfonylation of the 4,4'-bipiperidine core.
Retrosynthetic Analysis
The most direct retrosynthetic disconnection is at the sulfonamide bond. This reveals two commercially available or readily synthesized precursors: 4,4'-bipiperidine and pyrrolidine-1-sulfonyl chloride. This approach is highly efficient as it forms the key bond in the final step.
Proposed Experimental Protocol: Synthesis
This protocol describes a standard procedure for the synthesis of a sulfonamide from a secondary amine and a sulfonyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.
Objective: To synthesize 1-(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine.
Materials:
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4,4'-Bipiperidine (1.0 eq)
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Pyrrolidine-1-sulfonyl chloride (1.05 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-bipiperidine (1.0 eq) in anhydrous DCM.
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Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
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Sulfonyl Chloride Addition: Prepare a solution of pyrrolidine-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
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Aqueous Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
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Final Product: Collect the pure fractions, combine, and remove the solvent under vacuum to yield the final product as a solid or oil.
Protocol for Structural Elucidation and Purity Assessment
Validation of the final compound's identity and purity is a non-negotiable step in chemical synthesis. A standard suite of analytical techniques must be employed.
Objective: To confirm the molecular structure and assess the purity of the synthesized compound.
Methodologies:
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High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the purity of the final compound.
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Protocol: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). Monitor the eluent using a UV detector (e.g., at 214 nm and 254 nm). Purity is calculated based on the relative area of the product peak. A purity level of >95% is typically required for biological screening.
-
-
Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight of the compound.
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Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 302.45. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within 5 ppm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To provide unambiguous confirmation of the molecular structure.
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¹H NMR Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show distinct signals corresponding to the protons on the pyrrolidine and bipiperidine rings. Integration of the peaks should match the number of protons in each environment.
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¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique carbon signals should correspond to the structure (expecting 14 distinct carbon environments).
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Potential Applications in Drug Development
Given its structural features, 1-(pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is an ideal candidate for several drug discovery applications:
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Fragment-Based Drug Discovery (FBDD): The molecule can be used as a larger, more complex fragment in FBDD screening campaigns. Its defined 3D structure and multiple functional groups provide a rich starting point for growing into a lead compound.
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Scaffold for Library Synthesis: The free secondary amine on the second piperidine ring is a prime handle for diversification. A wide array of chemical moieties can be introduced via reactions such as acylation, alkylation, reductive amination, or arylation, rapidly generating a library of related compounds for high-throughput screening.
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Lead Optimization: In an existing drug discovery program, this scaffold could be introduced to replace a less optimal core. Its rigidity can help lock in a bioactive conformation, while the pyrrolidine-sulfonamide group can be used to fine-tune physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability.
The structural motifs present suggest potential utility in targeting CNS disorders, inflammatory diseases, and oncology, areas where piperidine and pyrrolidine scaffolds have historically found success.[10][11]
Conclusion
1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine is more than just a chemical entity; it is a well-designed tool for the modern medicinal chemist. Its combination of a rigid core, a privileged heterocyclic moiety, and a versatile chemical linker provides a robust platform for the discovery and development of novel therapeutics. The straightforward and logical synthetic route, coupled with standard analytical validation procedures, makes this scaffold and its future derivatives highly accessible for research and development programs. As the demand for novel chemical matter with favorable drug-like properties continues to grow, scaffolds like this will remain indispensable to the drug discovery process.
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